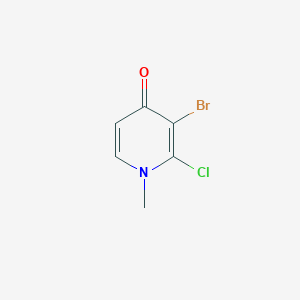![molecular formula C8H5ClN2O2 B15331444 5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)
5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position of the imidazo[1,5-a]pyridine core makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted imidazo[1,5-a]pyridine derivatives, N-oxides, and reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of the chlorine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets. The compound may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom and the carboxylic acid group.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different substituents and functional groups.
Uniqueness
5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and carboxylic acid group can affect its interactions with molecular targets and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C8H5ClN2O2 |
|---|---|
Molekulargewicht |
196.59 g/mol |
IUPAC-Name |
5-chloroimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5-4-10-7(8(12)13)11(5)6/h1-4H,(H,12,13) |
InChI-Schlüssel |
MPGSLMZRYLACIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(N2C(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


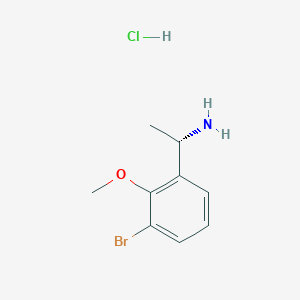



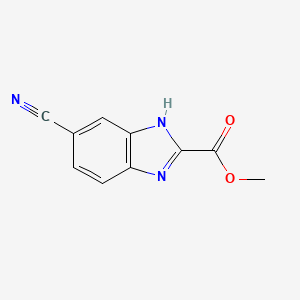

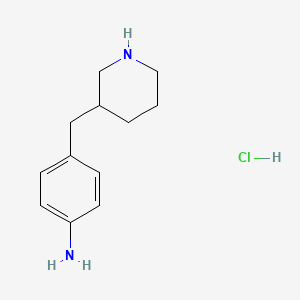
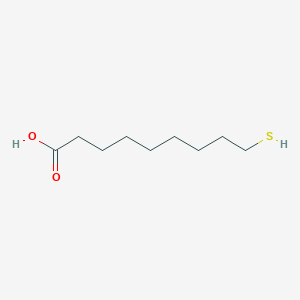
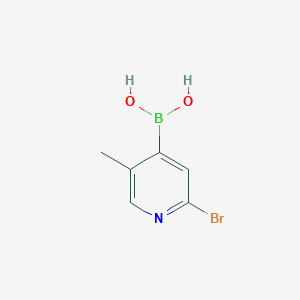

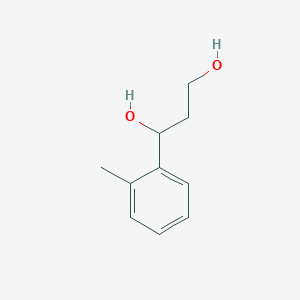
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
